dimethoxyborane
Description
Structure
2D Structure
Properties
CAS No. |
4542-61-4 |
|---|---|
Molecular Formula |
C2H7BO2 |
Molecular Weight |
73.89 g/mol |
IUPAC Name |
dimethoxyborane |
InChI |
InChI=1S/C2H7BO2/c1-4-3-5-2/h3H,1-2H3 |
InChI Key |
VAWRKITUPUFMHV-UHFFFAOYSA-N |
Canonical SMILES |
B(OC)OC |
Origin of Product |
United States |
Historical Context and Evolution of Dimethoxyborane Research
Early Investigations into Borane (B79455) Chemistry and Alkoxyboranes
The journey into the world of boron-hydrogen compounds, or boranes, began in the early 20th century. The systematic synthesis and characterization of these compounds were first undertaken by the German chemist Alfred Stock between 1912 and 1937. britannica.combritannica.com Stock named them "boranes," drawing an analogy to the alkanes in carbon chemistry. britannica.combritannica.com This pioneering work was challenging due to the volatile, toxic, and air-sensitive nature of the lighter boranes, which necessitated Stock's invention of specialized high-vacuum apparatus for their handling. britannica.combritannica.comwikipedia.org American research into boranes commenced in 1931 with the work of Hermann I. Schlesinger and Anton B. Burg. britannica.combritannica.com
Initially, boranes were primarily of academic interest. britannica.com The simplest isolable borane is diborane (B8814927) (B₂H₆), which became an extensively studied and synthetically useful chemical intermediate. britannica.com Early synthesis methods involved reacting magnesium boride with hydrochloric acid, which produced low yields of borane mixtures. britannica.combritannica.com The unique structure and bonding in boranes, which are electron-deficient, set them apart from hydrocarbons and sparked significant scientific curiosity. wikipedia.orglibretexts.org Unlike the simple chains and rings of carbon compounds, the boron atoms in more complex boranes form polyhedral clusters. britannica.com This early foundational research into the synthesis, handling, and basic properties of boranes paved the way for the investigation of their derivatives, including alkoxyboranes, where one or more hydrogen atoms are replaced by an alkoxy group (-OR).
Pioneering Studies on Dimethoxyborane Synthesis and Characterization
The first documented report on this compound, referred to as dimethoxyborine at the time, appeared in a 1933 publication in the Journal of the American Chemical Society. acs.orgmit.edu This marked the formal entry of the compound into the scientific literature. Early methods for synthesizing this compound were often inefficient or unreliable. One such process involved the dissociation of an alkoxyborohydride, like sodium trimethoxyborohydride, which was intended to yield this compound and sodium methoxide. However, this method was found to be uncertain, often producing sodium borohydride (B1222165) and sodium tetramethoxy borate (B1201080) as the main products. google.com Another early approach was the reaction of trimethyl borate with diborane. google.com
A significant advancement in the synthesis of dialkoxy boranes, including this compound, was detailed in a 1961 patent. This invention established that this compound could be produced in substantial yields by heating a mixture of trimethyl borate with a hydride compound, such as calcium hydride or sodium borohydride, and then separating the product via distillation. google.com For example, refluxing trimethyl borate with calcium hydride yielded a solution containing up to 7.55% this compound. google.com Another described method involved bubbling trimethyl borate vapor through molten sodium trimethoxyborohydride at 240-250°C, which produced a condensate containing about 5% this compound by weight. google.com
The initial characterization of this compound relied on a combination of chemical and physical tests. These included determining its boiling point, analyzing its active hydrogen content, and identifying its hydrolysis products. google.com As analytical techniques advanced, more sophisticated methods were applied. Infrared spectroscopy was used to study the vibrational modes of this compound and its deuterated analogue, providing insights into its molecular structure. acs.orgnist.gov Later, proton broad-line nuclear magnetic resonance (NMR) studies were conducted on deuterated this compound to further probe its structural properties. nist.govrsc.org
| Early Synthesis Method | Reactants | Conditions | Reported Outcome | Reference |
| Dissociation | Sodium trimethoxyborohydride | Heat | Uncertain yield; primarily other products | google.com |
| Reversible Reaction | Trimethyl borate, Diborane | Not specified | Reversal of diborane production | google.com |
| Hydride Reaction | Trimethyl borate, Calcium hydride | Reflux | 5.2% to 7.55% this compound in solution | google.com |
| Molten Salt Reaction | Trimethyl borate, Sodium trimethoxyborohydride | 240-250 °C | ~5% this compound in condensate | google.com |
Evolution of Research Paradigms in Boron Chemistry Influencing this compound Studies
The focus of boron chemistry research has undergone significant evolution since its inception, which in turn has influenced the context for studying compounds like this compound. Initially a field of purely academic inquiry, borane research gained strategic importance during World War II, with efforts to find volatile uranium compounds for isotope separation. britannica.combritannica.com This was followed by programs in the 1950s to develop high-energy fuels for rockets and jets, leveraging the high heat of combustion of boranes. britannica.com
A major paradigm shift occurred with the discovery of the hydroboration reaction by Herbert C. Brown in the 1950s. britannica.comnumberanalytics.com This reaction, involving the addition of a borane to an alkene or alkyne, became a cornerstone of organic synthesis due to its high efficiency and selectivity. numberanalytics.com This discovery, for which Brown shared the 1979 Nobel Prize in Chemistry, transformed boranes from chemical curiosities into indispensable reagents for creating complex organic molecules. britannica.comwikipedia.orgnih.gov This development created a new role for alkoxyboranes like this compound as potential reagents or intermediates in synthetic organic chemistry.
In recent decades, research has continued to diversify. Emerging trends include the development of novel boron-based catalysts, the exploration of boron-containing materials for energy storage, and the application of boron chemistry in medicine. numberanalytics.comnih.gov For example, boron's unique electronic properties, such as its vacant p-orbital, make it an attractive element for designing new drugs. nih.gov This has led to several FDA-approved boron-containing pharmaceuticals. nih.gov The evolution from fundamental bonding studies to sophisticated applications in synthesis, materials science, and medicine has continuously provided new lenses through which to view and utilize the chemistry of boranes and their derivatives. numberanalytics.comnih.gov
Key Milestones in the Academic Understanding of this compound
The academic journey to understand this compound is marked by several key milestones, both in the specific study of the compound and in the broader field of boron chemistry.
| Milestone | Description | Year(s) | Key Contributors | Reference |
| Systematic Synthesis of Boranes | First systematic synthesis and characterization of the borane family, establishing the foundation of the field. | 1912-1937 | Alfred Stock | britannica.combritannica.com |
| First Report of this compound | The first publication identifying and describing "dimethoxyborine." | 1933 | Not specified in search results | acs.orgmit.edu |
| The Hydroboration Reaction | Discovery of the hydroboration reaction, revolutionizing organic synthesis and establishing boranes as key reagents. | 1956 | Herbert C. Brown | britannica.com |
| Improved Synthesis Methods | Development of more reliable and higher-yield methods for producing this compound, such as the reaction of trimethyl borate with metal hydrides. | 1961 | Not specified in search results | google.com |
| Structural Elucidation of Boranes | Studies on the structure of boranes that illuminated complex problems of chemical bonding, leading to a Nobel Prize. | 1976 (Nobel Prize) | William Nunn Lipscomb, Jr. | britannica.com |
| Spectroscopic Characterization | Application of advanced analytical techniques like IR and NMR spectroscopy to determine the detailed molecular structure and properties of this compound. | 1950s-1960s | Various researchers | acs.orgnist.govrsc.org |
The initial work by Alfred Stock laid the essential groundwork for all subsequent borane research. britannica.combritannica.com The formal discovery of this compound in 1933 was a specific milestone for the compound itself. acs.org The development of more practical syntheses in the 1960s made the compound more accessible for study and potential application. google.com The two Nobel Prizes awarded for borane chemistry—to William Nunn Lipscomb in 1976 for his work on borane structures and to Herbert C. Brown in 1979 for hydroboration—fundamentally advanced the entire field, providing the theoretical and practical frameworks that are essential for understanding the chemistry of all boranes, including this compound. britannica.comborates.today
Chemical Reactivity and Reaction Mechanisms of Dimethoxyborane
Lewis Acid-Base Interactions and Adduct Formation of Dimethoxyborane
This compound, like other boranes, functions as a Lewis acid, capable of accepting an electron pair from a Lewis base to form a dative bond. This interaction leads to the formation of Lewis acid-base adducts. The boron atom in this compound possesses an empty p-orbital, making it electrophilic and prone to attack by nucleophilic Lewis bases.
This compound engages in coordination with a variety of Lewis bases. The formation of these adducts is a fundamental aspect of its chemistry. acs.orgresearchgate.netwikipedia.org The interaction involves the donation of a lone pair of electrons from the Lewis base into the vacant orbital of the boron atom. wikipedia.org The strength of the resulting dative bond and the stability of the adduct are influenced by the nature of the Lewis base. researchgate.net
Computational studies have been employed to investigate the geometries and energies of complexes between boranes, including this compound, and various Lewis bases such as ammonia, dimethyl sulfide (B99878) (DMS), and tetrahydrofuran (B95107) (THF). acs.org These studies help in characterizing the probable intermediates in reactions involving borane (B79455) derivatives. acs.org The formation of such adducts is highly dependent on the Lewis basicity of the partner molecule. acs.orgresearchgate.net
For instance, the interaction of diborane (B8814927) with Lewis bases like THF and DMS is predicted to lead to the complete disruption of the diborane dimer to form the corresponding borane adducts, THF·BH₃ and DMS·BH₃. acs.orgresearchgate.net This highlights the ability of Lewis bases to cleave the bridged structure of diborane, a process that is critical in many of its reactions. While this compound exists as a monomer, its interaction with Lewis bases follows the same fundamental principle of adduct formation.
The stability of the adducts formed between this compound and Lewis bases is governed by both thermodynamic and kinetic factors. pressbooks.pubchemrxiv.org Thermodynamics dictates the position of the equilibrium between the free Lewis acid and base and the adduct, while kinetics pertains to the rates of formation and dissociation of the adduct. pressbooks.pubchemrxiv.org
The stability of a Lewis adduct is a reflection of the strength of the dative bond, which in turn is influenced by the electronic and steric properties of both the Lewis acid and the Lewis base. researchgate.netrsc.org Stronger Lewis bases generally form more stable adducts with a given Lewis acid. researchgate.net Computational studies, such as those using density functional theory (DFT), can provide insights into the thermodynamic and kinetic factors controlling adduct formation. nih.gov These calculations can determine the energies of intermediates and transition states, shedding light on the reaction pathway. nih.gov
The interplay between kinetics and thermodynamics can be complex. uu.nlnih.gov A reaction may favor the formation of a kinetically controlled product at lower temperatures (the product that forms faster), while at higher temperatures, the thermodynamically controlled product (the more stable product) may predominate as the system reaches equilibrium. pressbooks.pub Factors such as solvent polarity can also play a significant role in adduct stability, with polar solvents potentially stabilizing the ground state and influencing the activation energy for dissociation. researchgate.net
Coordination Chemistry with Lewis Bases
Disproportionation Pathways of this compound
Disproportionation is a chemical reaction where a substance is simultaneously oxidized and reduced to form two different products. This compound is known to undergo disproportionation, a process that is significant in its chemistry and applications. acs.orgresearchgate.netresearchgate.netresearchgate.net
The disproportionation of this compound has been a subject of interest. It is understood to be a low-energy pathway. acs.orgresearchgate.netresearchgate.netresearchgate.net One of the key disproportionation reactions involves the conversion of this compound into borane and trimethyl borate (B1201080). Methoxyborane itself has a low-energy pathway to disproportionate into borane and this compound. acs.orgresearchgate.netresearchgate.netresearchgate.net
The mechanism of disproportionation for related boranes, such as methyldiborane, has been studied. At low temperatures, methyldiborane slowly disproportionates to diborane and 1,1-dimethyldiborane (B95709). wikipedia.org This suggests that the redistribution of substituents on the boron center is a key feature of these reactions.
In some processes, the disproportionation of this compound can lead to the formation of diborane. nasa.gov This is a crucial step in certain synthetic routes where diborane is the desired product. The disproportionation of a boron species with a mixture of hydrogen and oxygen bonds is considered a likely step in the reaction mechanism of some borohydride (B1222165) synthesis processes. energy.gov
The equilibrium of a disproportionation reaction can be influenced by several factors, including temperature, pressure, concentration, and the presence of catalysts or other reagents. uu.nl For borane derivatives, the presence of Lewis bases can significantly impact the position of the equilibrium. thieme-connect.de
Mechanistic Studies of Disproportionation Processes
This compound as a Reducing Agent in Organic Transformations
While borane and its complexes are widely recognized as versatile reducing agents in organic chemistry, this compound is considered a poor reducing agent. acs.orgresearchgate.netresearchgate.netresearchgate.net Its reactivity in reductions is significantly lower compared to borane (BH₃) or its adducts like borane-tetrahydrofuran (B86392) (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂). organic-chemistry.orgharvard.edu
Computational studies have indicated that this compound is unlikely to disproportionate during reduction reactions. acs.orgresearchgate.netresearchgate.netresearchgate.net This is in contrast to other borane derivatives where disproportionation can be a key step in the reduction mechanism. The presence of the two methoxy (B1213986) groups on the boron atom reduces its hydridic character, making the transfer of a hydride ion less favorable.
The primary use of boranes as reducing agents involves the reduction of various functional groups such as carboxylic acids, aldehydes, ketones, amides, and nitriles. organic-chemistry.orgharvard.edustackexchange.com The mechanism often involves the coordination of the boron atom to an electron-rich center, typically an oxygen or nitrogen atom, followed by the transfer of a hydride to an electrophilic carbon. stackexchange.com However, due to its reduced reactivity, this compound is not a standard choice for these transformations.
Carbonyl Reduction Mechanisms
This compound is recognized as a reducing agent, although it is considered to be a poor one. acs.org Its reactivity towards carbonyl compounds is a key aspect of its chemical profile. The reduction of aldehydes and ketones by boranes typically involves the transfer of a hydride ion to the electrophilic carbonyl carbon. libretexts.org
Computational studies have provided insights into the mechanism of carbonyl reductions by borane and its derivatives. These calculations help characterize the likely intermediates and transition states. acs.org For borane reductions of various carbonyl compounds, four-centered transition states have been identified. acs.org The accessibility of these transition states is correlated with the π-orbital energies of the carbonyl group. acs.org While this compound itself is a less potent reducing agent, it can be part of systems that effectively reduce carbonyls. For instance, this compound-transition metal salt systems have been shown to reduce aldehydes under mild conditions. researchgate.netnii.ac.jp
The mechanism of carbonyl reduction by borane involves the coordination of the Lewis acidic boron to the carbonyl oxygen. This activation of the carbonyl group facilitates the intramolecular transfer of a hydride from the boron to the carbonyl carbon. chemistrysteps.com This process can be viewed as a nucleophilic addition of hydride. libretexts.org
Reductions of Other Functional Groups
The reducing capabilities of this compound extend beyond carbonyl groups, often in combination with other reagents. The this compound-cobaltous chloride system can reduce nitriles in good yields under mild conditions. researchgate.net Similarly, the this compound-nickelous chloride system is effective for the reduction of nitriles and olefins. researchgate.net
The diborane-methanol system, which can be a source of this compound, has been investigated for the selective reduction of imines. jst.go.jp This system was found to quantitatively reduce imines while leaving other functional groups unaffected. jst.go.jp This selectivity highlights the nuanced reactivity of borane-derived reagents.
It is important to note that while this compound systems show reactivity towards certain functional groups, others remain unaffected by these systems. researchgate.net This selectivity is a valuable attribute in multi-functionalized molecule synthesis.
Stereochemical Outcomes and Regioselectivity in Reductions
The stereochemistry and regioselectivity of reductions are critical considerations in organic synthesis. wikipedia.org In the context of borane reductions, the spatial arrangement of atoms in the transition state dictates the stereochemical outcome of the reaction. youtube.com
For instance, in the hydroboration of alkenes, a reaction closely related to reductions, the addition of the B-H bond across the double bond occurs with syn-stereochemistry. wikipedia.orgmasterorganicchemistry.com This means that the boron and hydrogen atoms add to the same face of the alkene. Subsequent oxidation of the C-B bond to a C-OH bond proceeds with retention of stereochemistry. masterorganicchemistry.com
Regioselectivity refers to the preferential reaction at one site over another. In the hydroboration of alkenes, borane reagents typically exhibit anti-Markovnikov selectivity, where the boron atom adds to the less substituted carbon of the double bond. wikipedia.org This regioselectivity is a key feature of hydroboration reactions. While specific studies on the stereochemical and regiochemical outcomes of reductions solely with this compound are less common, the principles observed in related borane reactions provide a foundational understanding. For example, in the reduction of epoxides, the regioselectivity can be influenced by the nature of the borohydride reagent and the substrate. rsc.org
Reactions of this compound with Unsaturated Organic Substrates
This compound participates in reactions with unsaturated organic compounds, most notably through hydroboration.
Hydroboration Reactions: Mechanistic Investigations
Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. wikipedia.org The mechanism of hydroboration is a concerted process where bond formation and bond breaking occur simultaneously. libretexts.org A four-centered transition state is proposed, involving the boron, hydrogen, and the two carbons of the unsaturated bond. researchgate.net
The regioselectivity of hydroboration is a well-studied phenomenon. researchgate.net With unsymmetrical alkenes, the boron atom adds to the less sterically hindered carbon atom, a principle known as anti-Markovnikov addition. wikipedia.org This selectivity is influenced by both steric and electronic factors.
While borane (BH₃) is the parent reagent for hydroboration, substituted boranes like this compound also undergo this reaction. The presence of methoxy groups influences the reactivity and selectivity of the hydroboration agent.
Cycloaddition Reactions
Vinylboronates, which are structurally related to this compound, are known to participate in cycloaddition reactions. vulcanchem.com These reactions, such as [2+2] and [4+2] cycloadditions, are powerful methods for constructing cyclic molecules with a high degree of regio- and stereocontrol. vulcanchem.com For example, vinylboronates have been shown to undergo boron-enabled directed [2+2]-cycloadditions with allylic amines. vulcanchem.com While direct examples of this compound in cycloaddition are not as prevalent, the reactivity of related vinylboronates suggests the potential for such transformations.
Transformations Involving C-B Bond Conversion
The carbon-boron bond formed during reactions like hydroboration is a versatile synthetic intermediate that can be converted into various other functional groups. The Suzuki-Miyaura cross-coupling reaction is a prominent example where a C-B bond is converted to a C-C bond.
While specific research detailing the direct use of the C-B bond from this compound hydroboration products in a wide array of transformations is not extensively documented in the provided context, the general principles of organoborane chemistry apply. The C-B bond can be oxidized to a C-O bond, as seen in the hydroboration-oxidation sequence, or undergo protonolysis to form a C-H bond. Furthermore, the C-B bond can be converted to C-N or C-halogen bonds with appropriate reagents.
Metal-Mediated and Catalytic Reactions Involving this compound
This compound, (MeO)₂BH, serves as a versatile reagent in a variety of metal-mediated and catalytic transformations. The presence of a metal catalyst can significantly enhance the reactivity and selectivity of this compound, enabling reductions and hydroborations of various functional groups under mild conditions. Transition metals such as nickel, cobalt, and iridium have been effectively employed to mediate the reactivity of this compound, leading to the development of novel synthetic methodologies.
The general mechanism for many of these transition metal-catalyzed reactions involves a sequence of fundamental steps. nobelprize.orglibretexts.orgwikipedia.org For hydroboration reactions, the catalytic cycle is often initiated by the oxidative addition of the B-H bond of this compound to the metal center. wikipedia.org This is typically followed by the coordination of the unsaturated substrate (e.g., an alkene or alkyne) to the metal complex. A key step is the migratory insertion of the substrate into the metal-hydride bond, which forms a metal-alkyl or metal-alkenyl species. The cycle is completed by reductive elimination, which releases the organoborane product and regenerates the active catalyst. wikipedia.org In the context of reduction reactions, the transition metal can activate this compound to form a more potent reducing species, often in the form of metal borides.
Research Findings with Nickel and Cobalt Systems
Pioneering work by Nose and Kudo demonstrated the utility of combining this compound with transition metal salts, such as nickel(II) chloride (NiCl₂) and cobalt(II) chloride (CoCl₂), for the reduction of various organic functional groups. researchgate.netresearchgate.net These systems generate highly active reducing agents, presumed to be nickel boride and cobalt boride, in situ.
The This compound-nickel(II) chloride system proved to be a powerful reducing agent capable of reducing a range of functionalities. researchgate.netjst.go.jp Notably, it can reduce nitriles, aldehydes, ketones, and olefins under mild conditions. researchgate.net A significant finding was the selective reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds, leaving the carbonyl group intact. researchgate.net
The This compound-cobalt(II) chloride system exhibits a more moderate reactivity profile. It effectively reduces nitriles and aldehydes but is generally unreactive towards ketones and olefins under similar conditions. researchgate.netresearchgate.net This difference in reactivity allows for a degree of chemoselectivity in reductions.
The table below summarizes the reduction of various functional groups using this compound in conjunction with nickel and cobalt chlorides.
Table 1: Reduction of Functional Groups with this compound-Transition Metal Salt Systems
| Functional Group | Substrate Example | Metal Salt | Product | Yield (%) |
|---|---|---|---|---|
| Aldehyde | Benzaldehyde | CoCl₂ | Benzyl alcohol | 95 |
| Aldehyde | Benzaldehyde | NiCl₂ | Benzyl alcohol | 98 |
| Ketone | Acetophenone | CoCl₂ | No Reaction | - |
| Ketone | Acetophenone | NiCl₂ | 1-Phenylethanol | 92 |
| Nitrile | Benzonitrile | CoCl₂ | Benzylamine | 85 |
| Nitrile | Benzonitrile | NiCl₂ | Benzylamine | 90 |
| Olefin | Styrene (B11656) | NiCl₂ | Ethylbenzene | 88 |
| α,β-Unsaturated Ketone | Chalcone | NiCl₂ | 1,3-Diphenylpropane | 91 |
Data sourced from studies by Nose and Kudo. researchgate.netresearchgate.net
Iridium-Catalyzed Hydroboration
Iridium complexes have emerged as effective catalysts for the hydroboration of alkenes using borane reagents. While much of the research has focused on pinacolborane or catecholborane, studies have also explored derivatives of this compound. For instance, the iridium-catalyzed hydroboration of certain unsaturated substrates using a modified this compound reagent, 1,3,2-dioxaborinane, 4,4,6-trimethyl- (TMDB), has been investigated. These reactions can proceed with high levels of diastereoselectivity and enantioselectivity, particularly in asymmetric desymmetrization reactions. The choice of ligand on the iridium catalyst plays a crucial role in determining the stereochemical outcome.
The following table presents data from the iridium-catalyzed hydroboration of a cyclopentenyl amide substrate, showcasing the influence of different chiral phosphine (B1218219) ligands on the reaction's stereoselectivity.
Table 2: Iridium-Catalyzed Asymmetric Hydroboration with a this compound Derivative (TMDB)
| Ligand | Catalyst System | Diastereoselectivity (cis:trans) | Enantioselectivity (% ee) |
|---|---|---|---|
| (R)-BINAP | [Ir(COD)Cl]₂ / Ligand | >99:1 | 92 |
| (S,S)-Chiraphos | [Ir(COD)Cl]₂ / Ligand | >99:1 | 88 |
| (R,R)-Me-DuPhos | [Ir(COD)Cl]₂ / Ligand | >99:1 | 95 |
| (R)-Tol-BINAP | [Ir(COD)Cl]₂ / Ligand | >99:1 | 93 |
Substrate: N-benzyl-cyclopent-2-ene-1-carboxamide. Borane Reagent: 4,4,6-trimethyl-1,3,2-dioxaborinane (B3177849) (a this compound derivative).
These findings highlight the synthetic potential of combining this compound and its derivatives with transition metal catalysts to achieve efficient and selective transformations that are valuable in organic synthesis.
Advanced Spectroscopic Characterization of Dimethoxyborane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful tool for probing the local chemical environment of atomic nuclei. For dimethoxyborane, the study of boron and proton nuclei, along with their deuterated counterparts, reveals a wealth of structural and dynamic information.
Boron-11 NMR and Boron-10 NMR Studies
Boron possesses two NMR-active isotopes, ¹¹B (I=3/2, 80.1% natural abundance) and ¹⁰B (I=3, 19.9% natural abundance). magritek.com Both are quadrupolar nuclei, which means their interaction with the surrounding electric field gradient significantly influences their NMR spectra, often resulting in broad signals. umich.edu
In studies of this compound, the ¹¹B nucleus is more commonly investigated due to its higher natural abundance and more favorable NMR properties. magritek.com For solid H¹¹B(OCD₃)₂, the ¹¹B NMR spectrum shows only the -1/2 → 1/2 transition, which is broadened by second-order quadrupolar effects and proton dipolar interactions. nih.govnist.gov From the analysis of the spectrum at various radio frequencies, the quadrupolar coupling constant |e²qQ/h| for ¹¹B in this compound has been determined to be 3.0 ± 0.2 MHz. nih.govnist.gov This constant provides valuable information about the electronic environment and symmetry around the boron atom.
The presence of a hydrogen atom directly bonded to the boron in this compound results in B-H coupling, which can be observed in the coupled ¹¹B NMR spectrum as a doublet unless there is rapid hydrogen exchange. sdsu.edu The magnitude of this coupling constant is influenced by the electronegativity of the other substituents on the boron atom. sdsu.edu
Proton NMR and Deuterated Analogues
Proton (¹H) NMR spectroscopy of this compound is complicated by the coupling of the proton to the quadrupolar boron nuclei. umich.edu This coupling results in broadened resonances for the proton directly attached to boron. umich.edu To simplify the spectra and obtain more precise information, deuterated analogues are often employed. wikipedia.orglabinsights.nl
In the proton broad-line NMR study of polycrystalline H¹¹B(OCD₃)₂, where the methoxy (B1213986) protons are replaced by deuterium (B1214612), the spectrum simplifies significantly. rsc.orgrsc.org The spectrum exhibits four main lines, and the separation of the outer pair and the inflection points at the extremes allows for the calculation of the B-H bond length, which was determined to be an average of 1.24 ± 0.1 Å. rsc.org
The use of the ¹⁰B isotopologue, H¹⁰B(OCD₃)₂, reveals interesting phenomena. The proton line shapes in this compound are considerably different at varying magnetic field strengths (e.g., 53 MHz and 10 MHz), a behavior attributed to changes in the directions of ¹⁰B nuclear quantization. nih.govnist.gov
| Compound | Nucleus | Technique | Key Finding | Reference |
| H¹¹B(OCD₃)₂ | ¹¹B | Solid-state NMR | Quadrupolar coupling constant | e²qQ/h |
| H¹¹B(OCD₃)₂ | ¹H | Broad-line NMR | Average B-H bond length = 1.24 ± 0.1 Å | rsc.org |
| H¹⁰B(OCD₃)₂ | ¹H | Wide-line NMR | Proton line shapes are field-dependent | nih.govnist.gov |
Advanced NMR Techniques for Structural and Dynamic Elucidation (e.g., Relaxation Studies)
Advanced NMR techniques, including relaxation studies, provide deeper insights into the molecular dynamics of this compound. nih.govnist.govresearchgate.net The spin-lattice relaxation time (T₁) and spin-spin relaxation time (T₂) are sensitive to molecular motions occurring on different timescales.
Nuclear magnetic relaxation studies in the liquid phase of this compound have been conducted to understand its molecular reorientation dynamics. nih.govnist.gov By measuring the relaxation times for both ¹⁰B and ¹¹B, the activation energy for molecular reorientation was determined to be 8.7 ± 0.4 kJ/mol (2.1 ± 0.1 kcal/mol). nih.govnist.gov These relaxation measurements also provided a value for the quadrupolar coupling constant consistent with that obtained from the solid-state NMR spectra. nih.govnist.gov
Furthermore, the temperature dependence of proton relaxation times in this compound shows significant deviation from the simple activation energy model at higher temperatures. nih.govnist.gov This deviation suggests that other relaxation mechanisms, such as spin-rotation interactions, become important at these temperatures. nih.govnist.gov Measurements of proton transverse relaxation times (T₂) have also been performed and are consistent with theoretical models. nih.govnist.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental method for identifying functional groups and determining the molecular structure of compounds like this compound.
Infrared Spectra of Gaseous this compound and this compound-d
The infrared spectra of gaseous this compound, HB(OCH₃)₂, and its deuterated analogue, DB(OCH₃)₂, have been recorded and analyzed. aip.orgaip.org The use of the deuterated species is crucial for making unambiguous vibrational assignments, as the substitution of hydrogen with deuterium leads to predictable shifts in the vibrational frequencies of the B-H bond. aip.orgaip.org
The spectra were typically obtained in the 2 to 15 µm range. aip.org It is important to note that both this compound and its deuterated form can decompose, primarily into diborane (B8814927) and trimethoxyborane, which can appear as impurities in the spectra. aip.org
Force Field Analysis and Band Assignments
A force field analysis is a computational method used to relate the vibrational frequencies of a molecule to its geometry and the forces between its atoms. ebsco.comwur.nlmindtools.com This analysis aids in the assignment of the observed bands in the infrared and Raman spectra to specific molecular vibrations. asianpubs.org
For this compound, frequency assignments have been made based on the infrared spectra of both the normal and deuterated gaseous compounds. aip.orgaip.org The molecule is considered to have a planar C₂ᵥ symmetry for the purpose of vibrational analysis, where the methoxy groups are oriented symmetrically with respect to the B-H axis. aip.org
Key vibrational assignments for this compound include:
C-H Stretching: The strong bands around 2955 cm⁻¹ and 2875 cm⁻¹ are assigned to the asymmetric and symmetric C-H stretching vibrations, respectively. aip.org
Methyl Deformations: The very strong bands near 1500 cm⁻¹ are attributed to asymmetric methyl deformations. aip.org
The table below summarizes some of the key vibrational band assignments for gaseous this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 2955 | Strong | Asymmetric C-H stretch | aip.org |
| 2875 | Strong | Symmetric C-H stretch | aip.org |
| 1500 | Very Strong | Asymmetric methyl deformation | aip.org |
Advanced FT-IR and Raman Techniques for Molecular Structure Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the structural analysis of this compound and its derivatives. mit.edunih.goveag.comlibretexts.org These methods probe the vibrational modes of molecules, offering a fingerprint that is unique to the compound's structure and bonding. nih.govlibretexts.org
Advanced FT-IR techniques, such as Attenuated Total Reflectance (ATR)-FT-IR, are particularly useful for analyzing liquid or solid samples without extensive preparation. eag.comnumberanalytics.com This can be advantageous for studying the derivatives of this compound which may be less volatile than the parent compound. FT-IR microscopy allows for the analysis of minute sample quantities, providing high spatial resolution to investigate the molecular composition of specific areas within a sample. nih.govnumberanalytics.com Furthermore, derivative analysis of spectra can enhance resolution by identifying subtle changes in the gradient of absorption bands, revealing hidden or overlapping peaks. sci-hub.seresearchgate.net
Raman spectroscopy is complementary to FT-IR, as it detects changes in polarizability during molecular vibrations. libretexts.orgchemicalbook.comwhitman.edu This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in FT-IR spectra. chemicalbook.comwhitman.edu The integration of FT-IR and Raman spectroscopy into a single instrument allows for a more comprehensive analysis from the exact same sample location, leveraging the strengths of both techniques to elucidate complex molecular structures. chemicalbook.com
In a foundational study, the infrared spectra of gaseous this compound, HB(OCH₃)₂, and its deuterated analog, DB(OCH₃)₂, were meticulously analyzed. mit.edux-mol.net The thirty vibrational degrees of freedom were assigned to methyl, B(OCH₃) skeletal, and B-H (or B-D) vibrations. x-mol.net The B-H stretching vibration in this compound was observed at approximately 2500 cm⁻¹, a peak that shifts upon deuterium substitution, confirming its assignment. x-mol.net
Table 1: Selected Vibrational Frequencies for this compound and this compound-d x-mol.net
| Vibrational Mode | This compound (HB(OCH₃)₂) Frequency (cm⁻¹) | This compound-d (DB(OCH₃)₂) Frequency (cm⁻¹) |
| B-H Stretch | ~2500 | - |
| B-D Stretch | - | ~1900 |
| C-H Vibrations | 2850-2960 | 2850-2960 |
| B-O Stretch | ~1330 | ~1330 |
| C-O Stretch | ~1040 | ~1040 |
| This table is based on data from the infrared spectra of gaseous this compound and its deuterated analog. |
Mass Spectrometry (MS) for Elucidating Reaction Products and Intermediates
Mass spectrometry is an indispensable analytical technique for identifying the products and transient intermediates of reactions involving this compound. Current time information in Bangalore, IN.nist.gov It provides information on the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the deduction of elemental compositions. Current time information in Bangalore, IN.uni-saarland.deumich.edu
Boranes and their derivatives often undergo significant fragmentation under electron impact (EI) ionization, leading to complex mass spectra. nist.govrsc.org The fragmentation patterns, however, are characteristic and can be used to deduce the structure of the parent molecule. libretexts.org For boranes, fragmentation often involves the loss of hydrogen atoms or alkyl/alkoxy groups. The isotopic distribution of boron (¹⁰B and ¹¹B) results in a characteristic pattern of peaks for boron-containing fragments, which aids in their identification. Current time information in Bangalore, IN.
Softer ionization techniques, such as electrospray ionization (ESI) and chemical ionization (CI), can be employed to minimize fragmentation and preserve the molecular ion, which is crucial for determining the molecular weight of novel this compound derivatives. uni-saarland.denih.govrsc.org ESI-MS is particularly useful for analyzing less volatile or thermally sensitive compounds, including many derivatives and complexes of this compound. nih.govrsc.org Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of ions by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. umich.edu This provides detailed information about the connectivity of atoms within the molecule.
Studies on the mass spectra of boranes have shown that they tend to fragment extensively. nist.govrsc.org For instance, the mass spectrum of diborane, a decomposition product of this compound, shows a complex pattern of ions due to the loss of successive hydrogen atoms. x-mol.net When analyzing the reaction products of this compound, the presence of ions corresponding to trimethoxyborane and other borane (B79455) species can be indicative of decomposition or disproportionation reactions. x-mol.net
X-ray Diffraction (XRD) and Crystallographic Studies of this compound Complexes and Derivatives
X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement in the solid state. researchgate.netsci-hub.se While this compound itself is a gas at standard conditions and readily decomposes in the liquid phase, its derivatives and complexes with Lewis bases can often be isolated as crystalline solids suitable for XRD analysis. numberanalytics.comx-mol.netcapes.gov.br
The formation of adducts with Lewis bases, such as amines or phosphines, can stabilize the this compound moiety, allowing for its structural characterization in the solid state. capes.gov.br For example, the crystal structures of various amine-borane adducts have been determined, revealing the details of the B-N dative bond and the surrounding molecular framework. rsc.org While specific crystallographic data for this compound adducts is not widely published, the principles from related borane complexes are directly applicable.
In a study of a dimeric dimethylammoniumbis(p-tert-butylcatecholato) borate (B1201080) complex, X-ray crystallography revealed a distorted tetrahedral geometry around the boron atom. researchgate.net Such studies on related borate esters provide a model for what can be expected in the crystallographic analysis of this compound derivatives.
Table 2: Representative Crystallographic Data for a Borate Complex researchgate.net
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 11.929(7) |
| b (Å) | 16.833(6) |
| c (Å) | 11.259(11) |
| α (°) | 93.75(5) |
| β (°) | 91.00(7) |
| γ (°) | 100.37(4) |
| Volume (ų) | 2218(3) |
| Data for dimethylammoniumbis{(p-tert-butylcatecholato) borate}. |
Other Advanced Spectroscopic Techniques for Specialized Studies
Beyond the core techniques, a range of other advanced spectroscopic methods can be applied to investigate specific properties of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation in solution. ¹H, ¹¹B, and ¹³C NMR provide detailed information about the chemical environment of these nuclei. A study on this compound provided a detailed analysis of its proton and ¹¹B NMR spectra in both solid and liquid phases. nist.gov The ¹¹B NMR spectrum is particularly characteristic of the coordination environment of the boron atom. nist.gov The quadrupolar coupling constant for the ¹¹B nucleus in this compound was determined to be 3.0 ± 0.2 MHz from the solid-state spectrum. nist.gov
Table 3: NMR Spectroscopic Data for this compound nist.gov
| Parameter | Value |
| ¹¹B Quadrupolar Coupling Constant (e²qQ/h) | 3.0 ± 0.2 MHz |
| Activation Energy for Molecular Reorientation (liquid phase) | 8.7 ± 0.4 kJ/mol |
| ¹H-¹¹B Spin-Spin Coupling Constant (JH-B) | 164 Hz |
| Data obtained from NMR and relaxation studies of this compound. |
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. While this compound itself is not a radical, some of its reaction products or derivatives formed under specific conditions (e.g., thermal stress or irradiation) could be paramagnetic. nih.govresearchgate.net EPR can be used to detect and characterize these radical species, providing insights into reaction mechanisms and the electronic structure of the radicals. nih.govresearchgate.netnih.gov For instance, studies on thermally treated boric acid have shown the formation of oxygen-based free radicals, which can be characterized by their EPR spectra. nih.gov
Theoretical and Computational Chemistry Studies of Dimethoxyborane
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. fiveable.memdpi.com It allows for the characterization of transient species like intermediates and transition states, which are often impossible to observe directly in experiments. nih.gov
A chemical reaction can be visualized as moving from reactants to products over a potential energy surface. iupac.org The highest energy point along the lowest energy path is the transition state (TS) , an unstable molecular configuration that represents the energetic bottleneck of the reaction. solubilityofthings.comwikipedia.org
Computational chemistry allows for the precise location of transition states on the potential energy surface. fiveable.me Once a TS structure is found, its energy can be calculated. The activation energy (Ea) is the energy difference between the transition state and the reactants. solubilityofthings.com This value is a primary determinant of the reaction rate, as described by theories like the Arrhenius equation and Transition State Theory. solubilityofthings.comwikipedia.org A lower activation energy corresponds to a faster reaction.
Computational studies can provide detailed insights into the activation barriers for reactions involving dimethoxyborane, such as its role in hydroboration or reduction reactions. The distortion/interaction model, for example, analyzes the activation energy by partitioning it into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. nih.gov
Table 2: Hypothetical Reaction Energetics for this compound
Example of calculated energetic data for a hypothetical reaction: this compound + Reactant → Product. Energies are calculated relative to the reactants.
| Species | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State (TS) | +85.0 | +95.0 |
| Products | -40.0 | -35.0 |
Note: The values in this table are illustrative and represent typical outputs from a computational study of a reaction mechanism. zenodo.org
A potential energy surface (PES) is a multidimensional mathematical landscape that plots the energy of a molecular system as a function of its atomic coordinates. iupac.orglibretexts.org For a chemical reaction, the PES provides a complete map connecting reactants, intermediates, transition states, and products. longdom.org
Mapping the PES helps to:
Visualize Reaction Pathways: It provides a visual representation of how reactants transform into products. longdom.org
Identify Lowest Energy Path: The route that requires the least amount of energy, known as the reaction coordinate, can be identified. iupac.org
Discover Intermediates: Stable or metastable structures (valleys on the PES) between the reactants and products can be located. nih.gov
Understand Reaction Dynamics: The shape of the surface around the transition state and along the reaction path can provide insights into the dynamics of the chemical transformation. nih.gov
For a molecule like this compound, a PES could be constructed to study, for example, the conformational changes associated with the rotation of the methoxy (B1213986) groups or its interaction with a substrate during a reaction. researchgate.net While a full PES is computationally expensive to generate for systems with many atoms, key regions, such as those around stationary points (minima and transition states), are routinely investigated to build a comprehensive model of the reaction mechanism. nih.govrsc.org
Solvation Effects in Computational Studies
Computational studies of chemical reactions and structures are often performed in the gas phase for simplicity. However, reactions in solution can be significantly influenced by the surrounding solvent molecules. The inclusion of solvent effects in computational models is crucial for accurately predicting reaction pathways and energetics. For instance, in the context of reactions involving boranes, such as the dissociation of diborane (B8814927) in dimethyl sulfide (B99878) (DMS), considering the solvent effect has been shown to lower the activation barriers of the process. researchgate.net While specific detailed studies on the solvation effects exclusively for this compound are not extensively documented in the provided results, the general principles of computational chemistry suggest that solvents would influence its reactivity and properties. For example, in the reduction of ketones, the choice of solvent, such as methanol (B129727), is an integral part of the reaction system involving this compound. thieme-connect.de The interaction between this compound and solvent molecules would be expected to alter its electronic structure and, consequently, its reactivity as a reducing agent. acs.orgresearchgate.net
Electronic Structure and Bonding Analysis
The electronic structure of this compound is central to understanding its chemical behavior. Ab initio molecular orbital calculations have been employed to investigate the geometries and electronic properties of methoxyboranes, including this compound. psu.edu These studies reveal that the arrangement of atoms and the nature of the chemical bonds are governed by orbital interactions. For this compound, ((CH₃O)₂BH), the equilibrium conformation involves one C-H bond of each methyl group lying in the plane of the molecule. psu.edu
The bonding in boranes, in general, is a subject of significant theoretical interest. For instance, in diborane (B₂H₆), the hydrogen-bridge bond is a key feature of its electronic structure, and its nature has been elucidated through hypothetical reaction analyses and molecular orbital theory. researchgate.netyok.gov.tr While this compound does not possess the same bridged structure as diborane, the principles of orbital interactions, such as hyperconjugation and π-conjugation, are relevant to its stability and reactivity. researchgate.net The interaction between the oxygen lone pairs and the vacant p-orbital on the boron atom is a critical aspect of the electronic structure of this compound, influencing its Lewis acidity and reactivity. gla.ac.uk
The distribution of electron density within a molecule is a key determinant of its reactivity. In this compound, the electronegative oxygen atoms withdraw electron density from the boron atom, influencing its electrophilicity. Computational studies can provide insights into the atomic charge distribution. researchgate.net This information is valuable for predicting how this compound will interact with other molecules. For instance, its characterization as a poor reducing agent suggests that the hydridic character of the B-H bond is likely diminished by the electron-withdrawing methoxy groups. acs.orgresearchgate.net
Computational methods can also be used to predict the reactivity of molecules by calculating reaction energies and activation barriers. researchgate.net For example, theoretical calculations have been used to study the reduction of carbonyls by various borane (B79455) reagents, which helps in understanding the factors that control the reactivity, such as the energies of the carbonyl π-orbitals. acs.org The disproportionation of this compound into diborane and trimethyl borate (B1201080) is a known reaction, and computational studies can elucidate the thermodynamics and kinetics of such processes. yok.gov.trsarkarianjaam.comvmou.ac.inmpbou.edu.in
Molecular Orbital Analysis
Spectroscopic Property Predictions via Computational Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict NMR parameters, such as chemical shifts and coupling constants, which can then be compared with experimental data to confirm molecular structures. For this compound, both ¹¹B and ¹H NMR are important characterization techniques. A study on this compound reported a quadrupolar coupling constant for ¹⁰B of 3.0 ± 0.2 MHz, determined from the NMR spectrum at various frequencies. nist.gov The ¹¹B NMR chemical shift is a sensitive probe of the electronic environment of the boron atom. mit.edu While specific calculated chemical shifts for this compound were not found in the provided results, computational studies on related organoboron compounds have shown that theoretical predictions can aid in the interpretation of experimental NMR spectra. thieme-connect.deresearchgate.net
| Nucleus | Parameter | Calculated/Observed Value |
| ¹⁰B | Quadrupolar Coupling Constant | 3.0 ± 0.2 MHz nist.gov |
| ¹¹B-H | Spin-Spin Coupling Constant (J) | 164 Hz nist.gov |
This table presents NMR data for this compound based on experimental observations.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Ab initio molecular orbital calculations can be used to compute vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. For this compound, such calculations have been performed at the Hartree-Fock level using a 3-21G basis set. psu.edu These calculations predict the vibrational frequencies and intensities for the equilibrium geometry of the molecule. psu.edu
The study by Rojas and co-workers provided a detailed analysis of the C-H bond vibrations in methoxyboranes. psu.edu They found that in this compound, the two methyl groups are not equivalent, leading to different in-plane and out-of-plane C-H bond lengths and, consequently, different vibrational frequencies. psu.edu This level of detail from computational studies is invaluable for interpreting complex experimental spectra.
| Molecule | Computational Method | Basis Set | Focus of Study |
| (CH₃O)₂BH | Ab initio Molecular Orbital | 3-21G | Equilibrium geometries, vibrational frequencies, and infrared intensities psu.edu |
This table summarizes the computational methods used in a study of the vibrational properties of this compound.
Calculated NMR Chemical Shifts and Coupling Constants
Theoretical and computational chemistry offer powerful tools to investigate the structural and dynamic properties of molecules at an atomic level. For this compound, these methods provide insights into its conformational landscape and the dynamic behavior of its constituent atoms.
Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, ((CH₃O)₂BH), theoretical calculations have been employed to determine the most stable conformations and the energy barriers to rotation.
Ab initio molecular-orbital calculations, specifically at the Hartree-Fock level with a 3-21G split valence basis set, have been utilized to investigate the structure of this compound. These studies reveal that the molecule is not entirely planar. The equilibrium conformation is characterized by the arrangement of the methyl groups relative to the rest of the molecule. psu.edu
In this compound, two distinct methyl groups exist. The calculations indicate that in the equilibrium geometry, the methyl groups adopt a staggered conformation. Specifically, one C-H bond of each methyl group lies in the plane of the B(OC)₂ skeleton. psu.edu This arrangement minimizes steric hindrance and optimizes electronic interactions within the molecule.
The rotational barriers of the methyl groups have also been a subject of theoretical investigation. These barriers represent the energy required to rotate the methyl group around the C-O bond. For molecules in the (CH₃O)ₓBH₃₋ₓ series, the rotational barriers for a single methyl group were calculated to be approximately 3.34 kJ/mol at the HF/3-21G level of theory. psu.edu This value is comparable to the experimentally determined barrier of 3.09 kJ/mol for the related molecule methoxyborane (CH₃OBH₂). psu.edu
The analysis of bond lengths within the different conformers provides further insight. In one of the methyl groups of this compound, the in-plane C-H bond is calculated to be shorter than the out-of-plane C-H bonds (1.0794 Å versus 1.0802 Å). psu.edu Conversely, in the other methyl group, the in-plane C-H bond is longer than the out-of-plane C-H bonds (1.0829 Å versus 1.0802 Å). psu.edu This variation highlights the complex interplay of electronic and steric effects that govern the molecule's preferred geometry.
Table 1: Calculated Conformational Data for this compound
| Parameter | Value | Method |
| Methyl Group Rotational Barrier | ~3.34 kJ/mol | HF/3-21G |
| In-plane C-H Bond Length (Methyl 1) | 1.0794 Å | HF/3-21G |
| Out-of-plane C-H Bond Length (Methyl 1) | 1.0802 Å | HF/3-21G |
| In-plane C-H Bond Length (Methyl 2) | 1.0829 Å | HF/3-21G |
| Out-of-plane C-H Bond Length (Methyl 2) | 1.0802 Å | HF/3-21G |
| Data sourced from ab initio molecular-orbital calculations. psu.edu |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.org These simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of interacting particles. wikipedia.org While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively documented in the reviewed literature, the methodology offers a powerful approach to complement the static picture provided by conformational analysis.
An MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the coordinates of its atoms. This force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions.
By simulating the trajectory of each atom over a period of time, MD can provide valuable information on:
Conformational transitions: Observing how the molecule transitions between different stable conformations and the timescales of these events.
Vibrational motions: Analyzing the frequencies and amplitudes of atomic vibrations within the molecule.
Solvent effects: If solvent molecules are included in the simulation, their influence on the conformational preferences and dynamics of this compound can be investigated.
Thermodynamic properties: Quantities such as average potential energy and kinetic energy can be calculated from the simulation trajectory, providing insights into the thermodynamics of the system.
Given the relatively low calculated rotational barriers for the methyl groups in this compound, MD simulations would be particularly useful in characterizing the flexibility of the methoxy groups and the dynamics of their rotation at different temperatures.
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
| Area of Investigation | Potential Insights |
| Conformational Dynamics | Elucidation of pathways and rates of interconversion between conformers. |
| Vibrational Spectroscopy | Theoretical prediction of infrared and Raman spectra based on atomic motions. |
| Intermolecular Interactions | Study of interactions with other molecules, such as solvents or reactants. |
| Thermodynamic Stability | Calculation of free energy landscapes to identify the most stable conformations. |
Applications of Dimethoxyborane in Advanced Organic Synthesis and Catalysis
Strategic Reagent in Stereoselective Organic Transformations
A stereoselective reaction is a process that favors the formation of one stereoisomer over another ddugu.ac.instereoelectronics.org. In modern organic synthesis, the ability to control the three-dimensional arrangement of atoms is paramount, and reagents based on boron, including derivatives of dimethoxyborane, are instrumental in achieving this control.
Asymmetric hydroboration is a powerful method for creating new stereogenic centers with high fidelity. msu.edu The reaction involves the addition of a B-H bond across a carbon-carbon double bond. While simple boranes react readily, achieving enantioselectivity requires the use of chiral hydroborating agents. scribd.com The hydroboration of alkenes is inherently a stereospecific syn addition, meaning the boron and hydrogen atoms add to the same face of the double bond. scribd.com
In practice, chiral auxiliaries are attached to the boron atom to create a chiral environment. This forces the hydroboration to occur preferentially on one of the two faces of a prochiral alkene, leading to an excess of one enantiomeric product. For example, the hydroboration of a prochiral alkene like 1-phenylcyclopentene with an achiral borane (B79455) reagent results in a racemic mixture of the alcohol product after oxidation. msu.edu However, using a chiral borane reagent establishes a diastereomeric transition state, leading to the preferential formation of one enantiomer. This compound serves as a foundational structure for conceptualizing these reagents, where one or both methoxy (B1213986) groups are replaced by chiral ligands to induce asymmetry.
The general mechanism for stereoselective hydroboration can be summarized as follows:
Complexation: The chiral borane reagent approaches the alkene.
Transition State: A four-centered transition state is formed. The steric and electronic properties of the chiral ligands on the boron atom direct the reagent to a specific face (re or si) of the alkene.
Addition: The B-H bond adds across the double bond in a syn-fashion.
Oxidation: The resulting organoborane is typically oxidized (e.g., with hydrogen peroxide) to yield the corresponding alcohol, with the stereochemistry established in the hydroboration step being retained.
Chirality transfer refers to the process where the stereochemical information from a chiral molecule (a substrate, reagent, or catalyst) is passed on to the product during a chemical reaction. nih.govrsc.org In reactions mediated by borane derivatives, the chirality often originates from ligands attached to the boron center.
The mechanism of chirality transfer relies on creating a well-defined, chiral environment around the reacting centers. For a this compound-derived chiral reagent, the chiral ligands attached to the boron atom create diastereotopically different faces. The substrate will preferentially bind or react on the less sterically hindered or electronically favored face, leading to a product with a predictable stereochemistry. This principle is fundamental to asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. rsc.org The efficiency of this transfer, measured by enantiospecificity, can be very high, demonstrating the precise control exerted by the chiral reagent. nih.gov
Asymmetric Hydroboration
Role as a Lewis Acid Catalyst or Co-catalyst
Trivalent boron compounds, such as this compound, are classic examples of Lewis acids due to the presence of a vacant p-orbital on the boron atom. oaepublish.commdpi.com This allows them to accept a pair of electrons from a Lewis base. This fundamental property is harnessed in catalysis, where this compound or its derivatives can act as catalysts or co-catalysts to activate substrates and facilitate a wide range of chemical transformations. thieme-connect.decas.cz
The primary role of a Lewis acid catalyst is to render a substrate more electrophilic. sioc.ac.cn this compound achieves this by coordinating to an electron-rich site on a substrate molecule, typically a heteroatom like oxygen or nitrogen. For instance, in the reduction of a carbonyl compound, the boron atom of the borane coordinates to the carbonyl oxygen. acs.orgpurdue.edu This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electron-deficient and therefore more susceptible to attack by a weak nucleophile, such as a hydride reagent. This activation allows reactions to proceed under milder conditions and with greater efficiency than would otherwise be possible.
| Substrate Functional Group | Site of Lewis Acid Interaction | Effect of Activation |
| Ketone/Aldehyde (C=O) | Carbonyl Oxygen | Increased electrophilicity of the carbonyl carbon |
| Ester (RCOOR') | Carbonyl Oxygen | Increased electrophilicity of the carbonyl carbon |
| Imine (C=N) | Imine Nitrogen | Increased electrophilicity of the imine carbon |
| Epoxide | Epoxide Oxygen | Polarization of C-O bonds, facilitating ring-opening |
A catalytic cycle illustrates the sequence of steps through which a catalyst participates in a reaction and is ultimately regenerated. nih.gov In borane-catalyzed reactions, the cycle typically involves substrate activation, chemical transformation, product release, and catalyst regeneration.
A representative example can be seen in the borane-catalyzed hydroboration of carbon dioxide, which proceeds through sequential catalytic cycles to reduce CO2 to the methanol (B129727) level (as a methoxyborane). mdpi.com Although this example often uses other boranes, the mechanistic principle is applicable. Another general example is the Lewis acid-catalyzed cycloaddition reaction. mdpi.com
Table outlining a generalized Lewis Acid Catalytic Cycle:
| Step | Description | Role of Borane Catalyst |
| 1. Activation | The Lewis acidic borane catalyst reversibly coordinates to the substrate (e.g., an electrophile). | Forms a more reactive catalyst-substrate complex. mdpi.com |
| 2. Reaction | A nucleophile attacks the activated substrate-catalyst complex. | Lowers the activation energy for the key bond-forming step. |
| 3. Product Formation | The key chemical bond is formed, leading to a product-catalyst complex. | Stabilizes the transition state. |
| 4. Regeneration | The product dissociates from the complex, regenerating the free borane catalyst. | The catalyst is now available to start a new cycle. mdpi.com |
This cyclic process allows a substoichiometric amount of the Lewis acid to facilitate the conversion of a large amount of starting material into the product.
Activation of Substrates via Lewis Acidity
Precursor for Boronic Esters and Other Organoboron Reagents
This compound is a valuable and fundamental starting material for the synthesis of a wide array of other organoboron compounds, most notably boronic esters. mit.eduwikipedia.org Boronic esters are highly versatile intermediates in organic synthesis, renowned for their stability, ease of handling, and broad reactivity, particularly in cross-coupling reactions. abcr.com
The synthesis of more complex boronic esters from this compound can be readily achieved. A common method involves the reaction of this compound with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li). In this reaction, the nucleophilic alkyl or aryl group from the organometallic compound displaces one of the methoxy groups on the boron atom. This substitution reaction yields a new boronic ester of the type R-B(OMe)2.
These newly synthesized boronic esters are key building blocks for numerous important transformations, including the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond by coupling the organoborane with an organic halide in the presence of a palladium catalyst. oaepublish.comnih.gov The ability to easily convert a simple precursor like this compound into a diverse range of functionalized boronic esters underscores its importance as a foundational reagent in modern synthetic chemistry.
Utility in Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling precursors)
This compound is a valuable reagent in the preparation of precursors for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comnih.gov This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms, to construct complex molecular architectures like biaryls, conjugated dienes, and styrenes. mdpi.comresearchgate.net The success of the Suzuki-Miyaura reaction relies on the availability of stable, yet reactive, organoboron compounds, such as boronic acids and their esters. nsf.govmit.edu
This compound serves as a key starting material for the synthesis of boronic esters, which are often preferred over boronic acids due to their stability, ease of handling, and purification. mdpi.commdpi.com The general method involves the reaction of an organometallic species, such as an organolithium or Grignard reagent, with a trialkyl borate (B1201080). While trimethoxyborane is commonly used, this compound derivatives are also suitable precursors for boronate esters used in these couplings. mdpi.com The resulting boronic ester can then be directly employed in a Suzuki-Miyaura coupling reaction with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov
The versatility of this approach allows for the synthesis of a wide array of boronic esters that are not commercially available, thus broadening the scope of the Suzuki-Miyaura reaction. The process tolerates a variety of functional groups on the aryl halide precursor, making it a powerful tool for late-stage functionalization in the synthesis of complex molecules. nih.gov
| Precursor Type | Reagent | Boronic Ester Intermediate | Application | Ref. |
| Aryl Lithium | This compound derivative | Aryl dimethoxyboronate | Suzuki-Miyaura Coupling | mdpi.com |
| Vinyl Lithium | This compound derivative | Vinyl dimethoxyboronate | Suzuki-Miyaura Coupling | mdpi.com |
| Aryl Grignard | This compound derivative | Aryl dimethoxyboronate | Suzuki-Miyaura Coupling | mdpi.com |
| Aryl Halide | (Alkoxy)diboron | Arylboronic ester | Direct Borylation/Coupling | nih.gov |
Fine Chemical Synthesis Utilizing this compound
This compound and its related compounds are important intermediates and reagents in the synthesis of fine chemicals—complex, pure substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. thieme-connect.deresearchgate.netrsc.org Its utility stems from its role in hydroboration and reduction reactions, which are fundamental transformations in multi-step organic synthesis. osti.gov
In pharmaceutical synthesis, borane complexes are employed to achieve specific chemical conversions, such as the stereoselective reduction of ketones to alcohols. For example, borane-tetrahydrofuran (B86392) (THF) complex, a closely related reagent, has been used in the synthesis of an advanced intermediate for fluoxetine, a widely used antidepressant. This compound itself can be used to prepare other valuable reagents; for instance, its reaction with amines can produce amine-borane adducts like pyridine-borane, which are useful reducing agents in their own right.
The production of sodium borohydride (B1222165), a versatile reducing agent used extensively in the pharmaceutical and fine chemical industries, can involve a process that includes the disproportionation of this compound. Furthermore, hydroboration reactions using borane derivatives allow for the anti-Markovnikov hydration of alkenes and alkynes, a crucial step in constructing the carbon skeletons of many complex natural products and active pharmaceutical ingredients (APIs). nih.govosti.gov This reaction's high regio- and stereoselectivity make it an invaluable tool for controlling the architecture of intricate molecules. osti.gov
| Target Application | Synthetic Transformation | Role of this compound/Derivative | Example Product Class | Ref. |
| Pharmaceutical Synthesis | Selective Reduction | Precursor to reducing agents (e.g., amine-boranes) | Chiral Alcohols, Amines | |
| Agrochemical Synthesis | Hydroboration-Oxidation | Hydroborating agent for C-O bond formation | Complex Alcohols | osti.gov |
| Industrial Reagent Production | Disproportionation | Intermediate in NaBH₄ synthesis | Sodium Borohydride | |
| Complex Molecule Synthesis | C-C Bond Formation | Precursor for boronic esters in coupling reactions | Biaryl-containing APIs |
Development of Novel Catalytic Systems Based on this compound Scaffolds
While this compound is primarily known as a reagent, its derivatives are foundational for the development of novel catalytic systems. The core concept involves using the dimethoxyboryl group as a versatile chemical handle to construct more complex molecules that serve as ligands or are integrated directly into catalyst scaffolds. This approach is part of a broader effort to create new catalysts with tailored properties for applications ranging from hydrogenation to polymerization. nsf.gov
A key strategy involves converting this compound or its derivatives into boronic acids. mdpi.com These boronic acids can then be used in several ways. They can be grafted onto solid supports like silica (B1680970) to create heterogeneous catalysts. mdpi.com Such supported boron catalysts have shown activity in reactions like the oxidative dehydrogenation of propane, a critical process in the chemical industry. mdpi.com The ability to control the deposition and structure of the boron species on the support is crucial for tuning catalytic activity. mdpi.com
In another approach, the boron atom itself is incorporated into the ligand framework of a homogeneous catalyst. Research has shown that chelating diphosphine-borane ligands can coordinate with metals like nickel to create highly efficient catalysts for the hydrogenation of olefins. nsf.gov In these systems, the borane unit is not merely a structural component but can actively participate in the catalytic cycle, for example, through the reversible addition of dihydrogen. nsf.gov Although these advanced ligands are often synthesized through multi-step procedures, the fundamental boryl unit can be conceptually traced back to simpler precursors like this compound. This field represents an emerging area where the unique electronic properties of boron are harnessed to design next-generation catalysts for sustainable chemical transformations. mdpi.com
| Precursor | Intermediate Species | Catalyst Scaffold Type | Catalytic Application | Ref. |
| This compound | Boronic Acid | Supported Boron on Silica | Oxidative Dehydrogenation | mdpi.com |
| Dimethoxyboryl Derivative | Diphosphine-Borane Ligand | Homogeneous Nickel Complex | Olefin Hydrogenation | nsf.gov |
| This compound | Borinane Derivative | Organoboron Ammonium Salt | CO₂/Epoxide Copolymerization | |
| Dimethoxyboryl Derivative | Boryl Ligand | Metal-Boryl Complex | C-H Borylation |
Derivatives and Analogues of Dimethoxyborane: Synthesis and Research
Structural Diversity and Synthesis of Alkoxyborane Derivatives
The synthesis of alkoxyborane derivatives allows for the fine-tuning of the steric and electronic properties of the boron center, leading to a wide range of reactivities and applications. Dimethoxyborane itself can be a product in certain reactions, such as the oxidation of 1,1-dimethyldiborane (B95709) around 150 °C, which also yields other methylated boron compounds. wikipedia.org More commonly, derivatives are synthesized from other precursors. For instance, dimethoxyboranes can be prepared by the methanolysis of the corresponding dichloroboranes. researchgate.net These this compound derivatives can then be utilized in further synthetic steps, such as palladium(0)-catalyzed coupling reactions with bromobenzene (B47551) to form silylated biphenyls. researchgate.net
The versatility of alkoxyborane synthesis is further highlighted by the preparation of compounds like hexyl(dimethoxy)borane, which is synthesized via the hydroboration of hexyl methoxyborane. This reaction typically employs a borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide (B99878) complex.
The reactivity and stability of this compound derivatives are significantly influenced by the steric and electronic effects of their substituents. mit.edu These effects dictate the accessibility of the boron center to nucleophiles and its electrophilicity.
Steric Effects: Bulky substituents around the boron atom can hinder the approach of reactants, influencing the regioselectivity and rate of reactions. libretexts.org For example, in hydroboration reactions, the boron atom preferentially adds to the less sterically hindered carbon atom of an alkene. scielo.org.bo As the size of substituents on the boron or the alkene increases, this steric hindrance becomes more pronounced, often leading to higher selectivity. libretexts.org The stability of oligomeric structures formed by some boryl-substituted compounds is also governed by steric effects, where larger substituents can prevent the formation of more compact cyclic structures. researchgate.net
Electronic Effects: The electronic nature of substituents modifies the Lewis acidity of the boron center. Electron-withdrawing groups increase the electrophilicity of boron, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease the Lewis acidity. rsc.org In the hydroboration of substituted styrenes, for example, electron-donating groups like methoxy (B1213986) decrease the amount of boron addition at the alpha-carbon, while electron-withdrawing groups increase it. scielo.org.bo These effects are crucial in directing the outcome of reactions and can be systematically studied to design catalysts and reagents with tailored reactivity. researchgate.net
The interplay of these effects is summarized in the table below:
| Effect | Influence on this compound Derivatives | Research Finding |
| Steric Hindrance | Directs regioselectivity in addition reactions; influences stability of oligomers. | Increasing substituent size on an alkene leads to more selective boron addition to the less hindered carbon. libretexts.org |
| Electron-Withdrawing Substituents | Increases the Lewis acidity of the boron center, enhancing reactivity with nucleophiles. | The phenyl group in styrene (B11656) significantly alters the regioselectivity of diborane (B8814927) addition compared to alkyl-substituted olefins. scielo.org.bo |
| Electron-Donating Substituents | Decreases the Lewis acidity of the boron center, modulating its reactivity. | A methoxy substituent on styrene reduces boron addition at the alpha-position. scielo.org.bo |
Reactivity Studies of Functionalized Dimethoxyboranes
Functionalized dimethoxyboranes exhibit a wide range of reactivity, making them useful reagents in organic synthesis. A notable example is the use of a this compound-nickel boride system for the reduction of various functional groups. researchgate.net This system has been shown to be effective in the reduction of aldehydes, methyl ketones, trans-stilbene, and nitriles. researchgate.net
The reactivity of these compounds is also central to cross-coupling reactions. For example, this compound derivatives can be coupled with bromoaryls under palladium catalysis to yield biphenyl (B1667301) derivatives. researchgate.net The reactivity can be finely tuned by the substituents on the boron atom and the substrate.
Below is a table summarizing the reduction of various functional groups using the this compound-nickel boride system:
| Functional Group | Substrate Example | Product |
| Aldehyde | Benzaldehyde | Benzyl alcohol |
| Ketone | Acetophenone | 1-Phenylethanol |
| Alkene | trans-Stilbene | 1,2-Diphenylethane |
| Nitrile | Benzonitrile | Benzylamine |
Boron-Containing Frameworks and Clusters Derived from this compound Precursors
While much of the research on boron clusters focuses on the pyrolysis of simpler boranes like diborane, the principles of cluster formation can be extended to precursors like this compound. numberanalytics.com Boron hydride clusters are a class of compounds with polyhedral structures, often classified as closo, nido, arachno, and hypho, depending on their geometry. wikipedia.orgborates.today
The synthesis of these frameworks often involves the self-assembly of smaller boron-containing units. Although direct synthesis from this compound is not as commonly cited as from borane (B79455) or diborane, its derivatives can be incorporated into larger structures. For example, the formation of multi-cluster boranes can occur by joining subunits through the sharing of boron atoms or the formation of B-B bonds. wikipedia.org The ability of boron to form stable, three-dimensional cage-like structures is a key feature of this area of chemistry. magtech.com.cn
Exploration of Novel Boron-Carbon and Boron-Heteroatom Bond Formations
The formation of boron-carbon (B-C) and boron-heteroatom bonds is fundamental to organoboron chemistry. nih.govwikipedia.org this compound and its derivatives are valuable reagents in this context.
Boron-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of B-C bond formation, although they more commonly use boronic acids and esters. scholaris.ca However, related alkoxyboranes like this compound derivatives can participate in similar transformations. researchgate.net For instance, the reaction of silylated dimethoxyboranes with bromobenzene, catalyzed by palladium(0), results in the formation of new B-C bonds to create silylated biphenyls. researchgate.net The mechanism of such reactions has been studied in detail, revealing the intricate electronic reorganizations that occur during bond formation. mdpi.com Recently, even the unprecedented formation of a boron-carbon triple bond has been reported, highlighting the ongoing innovation in this field. uni-wuerzburg.de
Boron-Heteroatom Bond Formation: The Lewis acidic nature of the boron atom in this compound facilitates the formation of bonds with heteroatoms like nitrogen, oxygen, and sulfur. Substitution reactions at the boron center are a common route to these bonds. For example, boryl halides can be substituted by a wide range of heteroatom nucleophiles. nih.gov This allows for the synthesis of a variety of functionalized boron compounds. The formation of dative bonds, where a Lewis base donates a pair of electrons to the boron atom, is also a key aspect of this chemistry. mdpi.com
Metal-Stabilized Borane Derivatives
The interaction of borane derivatives with transition metals leads to the formation of metal-stabilized borane clusters and complexes. These compounds often exhibit unique structures and bonding. While much of the work in this area has focused on larger borane hydrides, the principles are applicable to derivatives that could be sourced from this compound. researchgate.net Metal fragments can stabilize otherwise unstable boron frameworks. For example, zirconocene (B1252598) and hafnocene moieties have been used to stabilize an octaborane framework, arresting the dynamic behavior of the B8 skeleton. researchgate.net These metal-stabilized derivatives provide insight into the fundamental structure and bonding of boranes and may have applications in catalysis. thieme-connect.de
Emerging Research Directions and Future Perspectives in Dimethoxyborane Chemistry
Integration of Dimethoxyborane into Sustainable Chemistry Methodologies
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the direction of chemical synthesis. chemmethod.comresearchgate.net In this context, this compound is being explored as a reagent and intermediate in more sustainable synthetic routes. The drive towards sustainability in chemistry involves the use of renewable feedstocks, safer solvents, and catalytic processes to improve efficiency and minimize waste. researchgate.netacs.orgfrontiersin.org
Research groups are investigating the use of borane (B79455) complexes in catalysis to develop chemo-, regio-, and stereoselective methods for transforming chemical feedstocks into valuable products for various industries, including therapeutics and materials. rochester.edu The development of sustainable catalysis is a key objective, with a focus on understanding reaction mechanisms to design more efficient and environmentally benign processes. master-sucat.eu Biocatalysis, which employs enzymes to accelerate chemical reactions, represents another frontier in green chemistry, offering a renewable and non-toxic approach to synthesis. frontiersin.org While direct applications of this compound in large-scale green industrial processes are still emerging, its role as a versatile boron source positions it as a key building block in the development of more sustainable chemical methodologies.
Computational Design of Novel this compound Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. numberanalytics.com Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure, stability, and reactivity of molecules, including boron compounds. numberanalytics.comchemicalpapers.com Computational studies have been performed on various boranes and their complexes to elucidate reaction mechanisms and predict outcomes. researchgate.netresearchgate.net
Specifically for this compound, computational models are being developed to explore its reaction pathways. researchgate.netresearchgate.net DFT calculations can be used to study the geometries and energies of adducts and transition states involving this compound in reactions such as reductions. researchgate.netresearchgate.net These theoretical investigations provide valuable insights that can guide the experimental design of new reactions and catalysts. For instance, computational modeling can help in understanding the factors that influence the stability and reactivity of this compound, which is crucial for overcoming its inherent limitations. researchgate.net The synergy between computational prediction and experimental verification is expected to accelerate the discovery of novel applications for this compound. numberanalytics.commdpi.com
Table 1: Computational Methods in this compound Research
| Computational Method | Application in this compound Chemistry | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Studying electronic structure, reactivity, and stability. numberanalytics.comchemicalpapers.com | Prediction of reaction mechanisms and transition states. numberanalytics.comresearchgate.netresearchgate.net |
| Møller–Plesset (MP2) Perturbation Method | Optimizing geometries of complexes and transition states. researchgate.netresearchgate.net | Characterization of intermediates in borane reductions. researchgate.net |
| Ab initio methods | Investigating reaction mechanisms of hydroboration. researchgate.net | Understanding the role of solvents and substituents in reactions. researchgate.net |
Advanced Materials Science Applications Beyond Traditional Organic Synthesis
This compound and its derivatives are finding increasing use as precursors in the synthesis of advanced materials with tailored properties. Boron-containing polymers and ceramics, for example, exhibit unique characteristics that make them valuable in high-tech industries such as electronics and aerospace. The synthesis of these materials often involves the controlled decomposition or reaction of a boron precursor like this compound.
One area of interest is the development of boron-containing polymers. molaid.com For instance, (2,5-Dimethylphenyl)-dimethoxyborane has been noted as a reactant in the synthesis of polymers for applications like polymer light-emitting diodes. molaid.com Furthermore, the use of precursors in solution and vapor deposition techniques allows for the creation of thin films and coatings with specific functionalities. sigmaaldrich.com this compound can serve as a precursor in such processes for creating boron-doped materials or boride thin films. The ability to form intermetallic compounds and well-defined crystal structures also opens up possibilities for new materials with exceptional mechanical, electrical, and thermal properties.
Interdisciplinary Research Involving this compound (e.g., interface with inorganic chemistry, materials science)
The chemistry of this compound inherently lies at the crossroads of organic and inorganic chemistry. ua.edu As an organoboron compound, it bridges the gap between these two major branches of chemistry, leading to a wide range of interdisciplinary research. ua.eduuni-saarland.de This interdisciplinary nature is crucial for the development of new synthetic methodologies and functional materials. rroij.com
The interface with inorganic chemistry is evident in the study of organometallic compounds and coordination complexes where boron acts as a key element. ua.edu Research in this area focuses on synthesizing and characterizing novel compounds with unusual electronic structures and reactivities. uni-saarland.de In materials science, the focus is on creating materials with specific properties for applications in catalysis, electronics, and beyond. rroij.combibliotekanauki.pl The synthesis of inorganic materials often relies on the careful selection of precursors and the control of reaction conditions, a process where data-driven and computational approaches are becoming increasingly important. arxiv.orgrsc.orgadvancedsciencenews.com this compound, as a readily available boron source, plays a role in these synthetic strategies.
Table 2: Interdisciplinary Applications of this compound
| Research Area | Role of this compound | Example Application |
|---|---|---|
| Organometallic Chemistry | Precursor for organoboron ligands | Synthesis of novel catalysts rochester.eduua.edu |
| Materials Science | Building block for boron-containing materials | Development of polymers for electronics molaid.com |
| Sustainable Chemistry | Reagent in green synthetic routes | More efficient and less hazardous chemical processes researchgate.netacs.org |
| Computational Chemistry | Model compound for theoretical studies | Predicting reactivity and designing new reactions numberanalytics.comresearchgate.net |
Overcoming Current Limitations in this compound Chemistry
Despite its potential, the widespread application of this compound is hampered by certain limitations, most notably its instability and tendency to undergo disproportionation. google.comacs.org this compound can decompose to form diborane (B8814927) and trimethyl borate (B1201080), particularly in the liquid phase or at elevated temperatures. google.com This instability poses challenges for its storage, handling, and use in controlled chemical reactions.
Early literature described this compound as a very unstable compound, though more recent work has shown it to be more stable than previously reported, with slow disproportionation in the gaseous phase at moderate temperatures. google.com However, the decomposition can be accelerated, which is sometimes desirable for in-situ generation of diborane. google.com Research is focused on understanding the factors that influence this instability, such as temperature, pressure, and the presence of catalysts or impurities. google.com
Another challenge lies in the synthesis and purification of this compound and its derivatives. d-nb.info The development of efficient and scalable synthetic routes is crucial for making these compounds more accessible for research and industrial applications. Overcoming these limitations through improved synthetic methods, the development of stabilized formulations, and a deeper understanding of its decomposition pathways will be key to unlocking the full potential of this compound chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
